molecular formula C22H19N3O2S B2958981 3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-44-9

3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2958981
CAS No.: 863594-44-9
M. Wt: 389.47
InChI Key: GHVMLNRPAVHWCM-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 4-methoxyphenyl group at the 3-position and a thiazolo[5,4-b]pyridine moiety attached to the N-phenyl ring. The thiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and receptor modulation . The 4-methoxyphenyl substituent enhances lipophilicity and may improve metabolic stability compared to halogenated or bulkier groups .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-10-7-15(8-11-18)9-12-20(26)24-17-5-2-4-16(14-17)21-25-19-6-3-13-23-22(19)28-21/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVMLNRPAVHWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is an organic molecule characterized by a complex structure that integrates a methoxyphenyl group with a thiazolo[5,4-b]pyridine moiety. This unique arrangement of functional groups positions it as a candidate for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Methoxyphenyl Group : Enhances solubility and potential receptor interactions.
  • Thiazolo[5,4-b]pyridine Moiety : Known for its biological activity, particularly in enzyme inhibition.

Chemical Structure

C19H18N2O2S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds related to thiazolo[5,4-b]pyridine exhibit various biological activities, including:

  • Enzyme Inhibition : Particularly phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell signaling pathways.
  • Anticonvulsant Properties : Some derivatives have shown significant anticonvulsant activity.
  • Anticancer Potential : Various studies have highlighted the anticancer properties of similar thiazolo derivatives.

Enzyme Inhibition Studies

A study focused on thiazolo[5,4-b]pyridine derivatives demonstrated potent PI3K inhibitory activity. The compound exhibited an IC50 value of 3.6 nM for PI3Kα, indicating strong potential for therapeutic applications in cancer treatment. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and pyridine rings significantly influenced inhibitory potency .

CompoundIC50 (nM)Target Enzyme
19a3.6PI3Kα
19b7.2PI3Kγ
19c36PI3Kδ

Anticonvulsant Activity

Another study evaluated the anticonvulsant activity of thiazole-integrated compounds. The presence of the methoxyphenyl group was linked to enhanced efficacy in protecting against seizures, indicating that structural features play a critical role in pharmacological outcomes .

CompoundActivity LevelMechanism of Action
Compound 1HighSodium channel modulation
Compound 2ModerateGABA receptor interaction

Mechanistic Insights

Docking studies have elucidated the binding interactions between these compounds and their biological targets. For instance, hydrogen bonding between the thiazole core and the active site of PI3K was identified as crucial for inhibitory activity .

Comparison with Similar Compounds

Key Structural Modifications in Analogs

The following compounds share the N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl) scaffold but differ in the amide substituent:

Compound Name Structural Difference vs. Target Compound Key Properties/Implications Reference
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) 1-Naphthamide replaces 3-(4-methoxyphenyl)propanamide Increased aromaticity may reduce solubility; potential for π-π stacking in hydrophobic pockets .
2-Fluoro-N-[3-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide 2-Fluorobenzamide replaces propanamide chain Electron-withdrawing fluorine may alter electronic interactions; lower logP than methoxy .
3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide Branched butanamide chain replaces propanamide Longer alkyl chain could enhance membrane permeability but increase metabolic susceptibility .
3-(4-Methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide (44-THP) Pyridin-2-yl group and THP-protected oxime replace thiazolo-pyridine Oxime and THP groups introduce steric bulk and polarity, potentially reducing bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Naphthamide Analog (4) Fluorobenzamide Analog Butanamide Analog
Molecular Weight (g/mol) ~405.46 (C₂₂H₁₉N₃O₂S) 393.43 349.38 311.40
logP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 ~2.8 ~3.1
Solubility Moderate (methoxy enhances aqueous solubility) Low (naphthamide hydrophobicity) Moderate (fluorine increases polarity) Low (branched chain)
Metabolic Stability High (methoxy resists oxidation) Moderate (naphthalene oxidation) Low (fluorine may slow metabolism) Low (alkyl chain oxidation)

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